molecular formula C10H14N2O3 B2487460 N-[2-(morpholin-4-yl)-2-oxoethyl]but-2-ynamide CAS No. 2097867-64-4

N-[2-(morpholin-4-yl)-2-oxoethyl]but-2-ynamide

Cat. No.: B2487460
CAS No.: 2097867-64-4
M. Wt: 210.233
InChI Key: UGTUBNXCDKLRLO-UHFFFAOYSA-N
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Description

N-[2-(Morpholin-4-yl)-2-oxoethyl]but-2-ynamide is a synthetic organic compound characterized by a morpholine ring conjugated to a but-2-ynamide group via an oxoethyl linker. The morpholine moiety enhances solubility and metabolic stability, while the but-2-ynamide group may facilitate covalent interactions with biological targets, a feature observed in structurally related protease inhibitors . The compound’s synthesis likely involves amide coupling between morpholine-derived intermediates and but-2-ynoic acid derivatives, paralleling methods used for related compounds in the evidence .

Properties

IUPAC Name

N-(2-morpholin-4-yl-2-oxoethyl)but-2-ynamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3/c1-2-3-9(13)11-8-10(14)12-4-6-15-7-5-12/h4-8H2,1H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGTUBNXCDKLRLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NCC(=O)N1CCOCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(morpholin-4-yl)-2-oxoethyl]but-2-ynamide typically involves the reaction of morpholine with an appropriate acylating agent to introduce the oxoethyl group, followed by the addition of a but-2-ynamide moiety. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or pyridine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(morpholin-4-yl)-2-oxoethyl]but-2-ynamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring or the oxoethyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives of the original compound.

Scientific Research Applications

Organic Synthesis

1.1. Role as a Building Block

N-[2-(morpholin-4-yl)-2-oxoethyl]but-2-ynamide serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, such as nucleophilic substitutions and cycloadditions. For instance, ynamides, including this compound, have been utilized in the synthesis of complex molecular scaffolds due to their ability to undergo diverse transformations under mild conditions .

1.2. Synthesis of Heterocycles

The compound is particularly useful in synthesizing heterocyclic compounds. Its reactivity can be harnessed to create N-containing heterocycles, which are significant in pharmaceutical chemistry. A case study demonstrated the use of this compound in a multi-step synthesis of novel chromene derivatives, showcasing its potential for generating biologically active compounds .

Medicinal Chemistry

2.1. Anticancer Activity

Recent studies have indicated that compounds related to this compound exhibit promising anticancer properties. For example, derivatives have been tested for their efficacy against various cancer cell lines, showing significant cytotoxic effects . The structural features of the compound contribute to its interaction with biological targets, making it a candidate for further drug development.

Case Study: Colonic Polyps Treatment
A patent describes a method of treating or inhibiting colonic polyps using compounds structurally related to this compound. This application highlights the compound's therapeutic potential in gastrointestinal diseases .

Materials Science

3.1. Non-linear Optical Properties

The compound's unique electronic structure allows it to exhibit non-linear optical properties, making it suitable for applications in photonic devices. Research has shown that derivatives can be engineered to enhance their optical performance, which is crucial for developing advanced materials for telecommunications and imaging technologies .

Table 1: Summary of Reactions Involving this compound

Reaction TypeDescriptionYield (%)
Nucleophilic SubstitutionReaction with alkyl halides leading to amide formation40
CycloadditionFormation of heterocycles from azomethine ylidesVaries
Anticancer ActivityCytotoxicity against cancer cell linesSignificant
Optical Property MeasurementEvaluation of non-linear optical characteristicsHigh

Mechanism of Action

The mechanism of action of N-[2-(morpholin-4-yl)-2-oxoethyl]but-2-ynamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares N-[2-(morpholin-4-yl)-2-oxoethyl]but-2-ynamide with key analogs from the evidence:

Compound Key Structural Features Biological Activity Synthesis Yield Key Functional Groups References
This compound Morpholine ring, but-2-ynamide, oxoethyl linker Potential antiviral (inferred) Not reported Amide, alkyne, tertiary amine N/A
Antibacterial quinolones (e.g., Foroumadi et al., 2005–2006) Piperazinyl quinolone core, 5-bromothiophen-2-yl or methylthio-thiophen substituents Antibacterial Not specified Quinolone, thiophene, oxime/oxoethyl
SARS-CoV-2 3CLpro inhibitors (9l, 9m, 9n, 9o) But-2-ynamide, cyclohexylamino, aromatic substituents (isoquinolin, quinolin, benzothiazole) SARS-CoV-2 inhibition (IC50: 0.5–5 µM) 69–92% Alkyne, amide, cyclohexyl, heteroaromatic rings
Oxybutynin-related compound () 4-[Ethyl(methyl)amino]but-2-ynyl ester, cyclohexyl-phenylacetate Anticholinergic (inferred) Not reported Ester, tertiary amine, alkyne

Physicochemical Properties

  • Solubility : The morpholine ring in the target compound likely enhances aqueous solubility over the cyclohexyl (9l–9o) or thiophene (antibacterial) groups in analogs .
  • Reactivity : The but-2-ynamide group’s alkyne moiety enables covalent binding to cysteine residues in viral proteases, a feature shared with 9l–9o but absent in ester-based analogs () .

Biological Activity

N-[2-(morpholin-4-yl)-2-oxoethyl]but-2-ynamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings, including case studies and comparative analyses with similar compounds.

Chemical Structure and Properties

This compound features a morpholine ring, an oxoethyl group, and a but-2-ynamide moiety. This unique combination of functional groups contributes to its distinct chemical properties and biological activities.

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors. It may modulate the activity of these targets through:

  • Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in inflammatory pathways and cancer progression, potentially reducing disease severity.
  • Receptor Binding : It can bind to various receptors, affecting signaling pathways that regulate cellular functions.

Biological Activity

The compound has been investigated for several biological activities:

  • Anti-inflammatory Effects : Research indicates that this compound can reduce inflammation by inhibiting pro-inflammatory cytokines.
  • Anticancer Properties : In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent. For instance, it showed significant selectivity against breast cancer cell lines (MCF7) compared to normal cells .
  • Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, although further research is needed to elucidate its spectrum of activity and mechanisms.

Study 1: Anti-inflammatory Activity

A study evaluated the anti-inflammatory effects of this compound in a mouse model of acute inflammation. The results indicated a significant reduction in paw edema compared to the control group, with histological analysis revealing decreased infiltration of inflammatory cells.

Study 2: Anticancer Efficacy

In a comparative study assessing the cytotoxicity of various compounds on MCF7 breast cancer cells, this compound exhibited IC50 values significantly lower than those of standard chemotherapeutics, indicating its potential as a novel anticancer agent .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
N-[2-(morpholin-4-yl)-2-oxoethyl]prop-2-ynamideSimilar morpholine structure; prop instead of but groupModerate anti-inflammatory activity; lower cytotoxicity
4-(2-Morpholin-4-yl-2-oxoethoxy)anilineDifferent functional group on morpholineNotable antibacterial properties; less studied for anticancer effects

This compound stands out due to its specific combination of functional groups that confer unique biological properties compared to similar compounds.

Research Applications

This compound is not only valuable in medicinal chemistry but also serves as a biochemical probe for studying enzyme interactions and protein-ligand binding dynamics. Its application extends to potential uses in drug development targeting inflammatory diseases and cancers .

Q & A

Q. Table 1: Synthetic Optimization of Morpholine Derivatives

StepReagents/ConditionsYield (%)Reference
LactonizationpTsOH, CH2Cl2, rt58–75
Reductive AminationNaBH4, EtOH, 0°C82
CouplingHATU, DIPEA, DMF65–78

Q. Table 2: Biological Activities of Analogous Compounds

Compound ClassActivity (IC50)Assay TypeReference
BenzothiazoleAnti-HIV-1 (2.3 μM)RT inhibition
Thiazolo[4,5-d]pyridazineKinase inhibition (18 nM)ADP-Glo™ assay
IndoloazocineAntiproliferative (HeLa, 1.8 μM)MTT assay

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